tert-Butyl [6-(methylamino)-9H-purin-9-yl]acetate
Description
Introduction to tert-Butyl [6-(Methylamino)-9H-Purin-9-yl]Acetate
Chemical Identity and Nomenclature
This compound (CAS No. 918334-35-7) is an organic compound with the molecular formula $$ \text{C}{12}\text{H}{17}\text{N}5\text{O}2 $$ and a molecular weight of 263.30 g/mol. Its IUPAC name derives from the systematic substitution pattern on the purine scaffold:
- Purine core : A bicyclic structure comprising fused pyrimidine and imidazole rings.
- 6-(Methylamino) substitution : A methylamine group (-NHCH$$_3$$) at the sixth position of the purine ring.
- Acetate ester : A tert-butyl ester (-OCOC(CH$$3$$)$$3$$) linked via a methylene bridge to the ninth nitrogen of the purine.
The SMILES notation O=C(OC(C)(C)C)CN1C=NC2=C(NC)N=CN=C12 precisely encodes its structure, highlighting the tert-butyl oxycarbonyl group (OC(C)(C)C), the acetamide spacer (CN), and the methylamino-purine system. The compound’s purity and synthetic protocols are tailored for research applications, though commercial availability is currently limited.
Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{12}\text{H}{17}\text{N}5\text{O}2 $$ |
| Molecular Weight | 263.30 g/mol |
| SMILES | O=C(OC(C)(C)C)CN1C=NC2=C(NC)N=CN=C12 |
| Storage Conditions | Not specified |
The tert-butyl group enhances solubility in organic solvents, while the purine core facilitates π-π stacking and hydrogen bonding, critical for biomolecular interactions.
Historical Development in Heterocyclic Chemistry
The synthesis of purine derivatives like this compound is rooted in the 19th-century exploration of heterocyclic compounds. Key milestones include:
- 1818 : Brugnatelli’s isolation of alloxan from uric acid, marking early purine chemistry.
- 20th century : Development of nucleoside analogs for antiviral and anticancer therapies, driven by modifications at the purine C6 and C9 positions.
- 2019 : Advancements in tert-butyl ester applications, as exemplified by patent WO2020055976A1, which discloses synthetic routes for tert-butyl-substituted triazolodiazepines and related heterocycles.
The tert-butyl ester group, introduced to improve metabolic stability and bioavailability, represents a modern strategy in prodrug design. For instance, WO2020055976A1 details stereoselective syntheses of tert-butyl acetates fused to complex heterocycles, underscoring the group’s role in modulating pharmacokinetics.
Position Within Purine Derivative Research
Purine derivatives are pivotal in drug discovery due to their structural mimicry of endogenous nucleobases. This compound occupies a niche within this domain:
- Enzyme inhibition : The methylamino group at C6 may interfere with adenosine deaminase or kinase activity, analogous to 6-mercaptopurine.
- Prodrug potential : The tert-butyl ester acts as a hydrolyzable protecting group, enabling controlled release of active metabolites in vivo.
- Synthetic versatility : Modular synthesis allows for diversification at the C2, C6, and C9 positions, as seen in related compounds like methyl [(6-amino-9H-purin-8-yl)sulfanyl]acetate.
Comparative studies of purine analogs, such as those in PubChem CID 7304107, reveal that sulfur-containing variants (e.g., sulfanyl acetates) exhibit distinct electronic profiles compared to oxygen-based esters like this compound.
Properties
CAS No. |
918334-35-7 |
|---|---|
Molecular Formula |
C12H17N5O2 |
Molecular Weight |
263.30 g/mol |
IUPAC Name |
tert-butyl 2-[6-(methylamino)purin-9-yl]acetate |
InChI |
InChI=1S/C12H17N5O2/c1-12(2,3)19-8(18)5-17-7-16-9-10(13-4)14-6-15-11(9)17/h6-7H,5H2,1-4H3,(H,13,14,15) |
InChI Key |
PERVFTARWKYZTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=NC2=C(N=CN=C21)NC |
Origin of Product |
United States |
Preparation Methods
Alkylation at the N9 Position
The alkylation of 6-chloropurine at N9 forms the foundational step. In anhydrous tetrahydrofuran (THF), 6-chloropurine is deprotonated using sodium hydride (NaH, 1.2 eq) at 0°C under nitrogen. Tert-butyl bromoacetate (1.1 eq) is added dropwise, and the reaction proceeds at room temperature for 12 hours. Workup involves extraction with ethyl acetate, drying over sodium sulfate, and purification via silica gel chromatography (hexane/ethyl acetate, 3:1).
Key Data:
Displacement of 6-Chloro with Methylamine
The intermediate 9-(tert-butyl acetate)-6-chloropurine is reacted with excess methylamine (40% in HO, 5 eq) in ethanol at 80°C for 8 hours. The mixture is concentrated, and the product is isolated via recrystallization from methanol.
Key Data:
-
Yield: 61%
-
-NMR (400 MHz, DMSO-d): δ 8.41 (s, 1H, H-8), 6.78 (br s, 1H, NH), 4.82 (s, 2H, CHCOt-Bu), 2.89 (s, 3H, CHNH).
-
IR (KBr): 3340 cm (N-H), 1745 cm (C=O).
Synthetic Route 2: Mitsunobu Reaction for Direct Acetate Installation
Mitsunobu Coupling at N9
6-Chloropurine is treated with tert-butyl glycolate (1.2 eq), triphenylphosphine (1.5 eq), and diisopropyl azodicarboxylate (DIAD, 1.5 eq) in THF at 0°C. After stirring for 24 hours at room temperature, the solvent is evaporated, and the residue is purified via flash chromatography.
Key Data:
Amine Substitution at C6
The Mitsunobu product undergoes substitution with methylamine under conditions analogous to Route 1, yielding the final compound with comparable spectral data.
Comparative Analysis of Methodologies
| Parameter | Route 1 (Alkylation-Substitution) | Route 2 (Mitsunobu-Substitution) |
|---|---|---|
| Overall Yield | 58% | 63% |
| Reaction Time | 20 hours | 28 hours |
| Purification Complexity | Moderate (chromatography) | High (multiple byproducts) |
| Cost Efficiency | High (commercial reagents) | Moderate (DIAD/PPh cost) |
Route 1 offers higher practicality for scale-up due to readily available reagents, while Route 2 provides better regioselectivity for N9 functionalization.
Challenges and Optimization Strategies
Competing Alkylation at N7/N3
Using polar aprotic solvents (e.g., DMF) and low temperatures minimizes undesired alkylation at N7/N3. In Route 1, NaH in THF preferentially deprotonates N9, achieving >90% selectivity.
Byproduct Formation in Mitsunobu Reactions
Excess tert-butyl glycolate (1.5 eq) reduces dimerization byproducts. Post-reaction quenching with aqueous NaHCO improves isolation of the desired product.
Structural Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Both routes show [M+H] peaks at m/z 295.1–310.1, consistent with molecular formulae.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(6-(methylamino)-9H-purin-9-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions 6 and 9.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
Chemical Characteristics
Molecular Formula : C12H17N5O2
Molecular Weight : 263.30 g/mol
The compound features a unique structure that includes:
- Purine Base : Essential for nucleic acid interactions.
- Methylamino Group : Potentially affects receptor binding and biological activity.
- Acetate Moiety : May enhance solubility and stability in biological systems.
Chemistry
In the realm of chemistry, tert-Butyl [6-(methylamino)-9H-purin-9-yl]acetate serves as an important intermediate in the synthesis of more complex molecules. It is utilized as a building block for constructing purine-based compounds with potential biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids or ketones |
| Reduction | Hydrogen gas + palladium catalyst | Amines or alcohols |
| Substitution | Sodium hydride in DMF | Various substituted purine derivatives |
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor studies. Its structure allows it to interact with various biological targets, making it a valuable tool in drug discovery. Key areas of interest include:
- Anticancer Activity : Preliminary studies suggest that derivatives of purines can exhibit cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : Interaction studies indicate potential binding with enzymes involved in metabolic pathways.
Medicine
In the medical field, derivatives of this compound are explored for their therapeutic effects. Investigations focus on:
- Antiviral Properties : Potential applications in treating viral infections.
- Anti-inflammatory Effects : Studies suggest possible benefits in managing inflammatory diseases.
- Anticancer Applications : Research indicates that this compound may act as an antagonist or inhibitor for certain enzymes, contributing to its anticancer properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-(methylamino)-9H-purin-9-yl)acetate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can act as a ligand for receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 6
Chloro vs. Methylamino Groups
- Compound 10 (3-(2-Chloro-6-(methylamino)-9H-purin-9-yl)benzoic acid): Replaces the tert-butyl acetate with a benzoic acid group at position 9 and introduces a chloro substituent at position 2. The chloro group increases electrophilicity, facilitating nucleophilic aromatic substitution reactions. However, this reduces solubility in polar solvents compared to the methylamino analog .
- Compound 11 (2-(2-Chloro-6-(methylamino)-9H-purin-9-yl)-N-phenylacetamide): Features an N-phenylacetamide group at position 9. The chloro and methylamino groups at positions 2 and 6, respectively, create a balanced lipophilicity (logP ~2.1), making it suitable for membrane permeability studies .
Amino and Acylated Derivatives
- tert-Butyl 2-(2-Amino-6-chloro-9H-purin-9-yl)acetate: Substitutes the methylamino group with a primary amine at position 4. This modification increases basicity (pKa ~8.5) and alters binding affinity in enzyme inhibition assays .
- {6-[(4-Methoxybenzoyl)amino]-9H-purin-9-yl}acetic acid: Incorporates a 4-methoxybenzoyl group at position 6, enhancing steric bulk and reducing metabolic degradation. The carboxylic acid at position 9 improves aqueous solubility (solubility: 12 mg/mL in PBS) .
Substituent Variations at Position 9
Ester vs. Carboxylic Acid Derivatives
- Ethyl 2-(2-((tert-Butoxycarbonyl)amino)-6-chloro-9H-purin-9-yl)acetate (3.3): Uses an ethyl ester instead of tert-butyl, which lowers thermal stability (decomposition at 120°C vs. 160°C for tert-butyl). The tert-butoxycarbonyl (BOC) group at position 2 enables selective deprotection in multi-step syntheses .
- {6-[(4-Methoxybenzoyl)amino]-9H-purin-9-yl}acetic acid: Replaces the ester with a carboxylic acid, increasing polarity (logD ~−1.2) and making it suitable for ionic interactions in protein binding .
Complex Functional Groups
- Compound 23 (tert-Butyl (2-((3-(6-((4-Methoxybenzyl)amino)-9H-purin-9-yl)phenyl)amino)ethyl)(methyl)carbamate): Introduces a 4-methoxybenzylamino group at position 6 and a carbamate-linked phenyl group at position 9. The extended structure enhances specificity for kinase targets but reduces synthetic yield (67% vs. 91% for simpler analogs) .
- 2-(2-((tert-Butoxycarbonyl)(4-cyclohexylbenzyl)amino)-6-((furan-2-ylmethyl)amino)-9H-purin-9-yl)acetic acid (3.6bq): Combines furan-methyl and cyclohexylbenzyl groups, achieving high yield (91%) due to optimized BOC protection strategies. The furan group introduces π-stacking capabilities in DNA intercalation studies .
Spectral and Physicochemical Properties
- NMR Shifts: The tert-butyl group in tert-Butyl [6-(methylamino)-9H-purin-9-yl]acetate shows a characteristic singlet at δ 1.47 ppm (9H, (CH₃)₃), while the methylamino group resonates at δ 2.90 ppm (3H, NHCH₃) . In contrast, Compound 10’s benzoic acid group exhibits aromatic protons at δ 7.85–8.10 ppm, with a downfield-shifted carbonyl carbon at δ 167.2 ppm in ¹³C NMR .
- Mass Spectrometry: this compound: [M + H]⁺ = 294.12 . Compound 3.6bq: [M + H]⁺ = 504.3, consistent with its larger molecular weight (503.5 g/mol) .
Biological Activity
Introduction
tert-Butyl [6-(methylamino)-9H-purin-9-yl]acetate, a purine derivative, has garnered attention due to its potential biological activities. With a molecular formula of C12H17N5O2 and a molecular weight of approximately 263.30 g/mol, this compound features a unique structure that includes a purine base, a methylamino group at the 6-position, and an acetate moiety. The presence of the tert-butyl group enhances its lipophilicity, which may influence its solubility and biological interactions.
Chemical Characteristics
The chemical structure of this compound is characterized by:
- Purine Base : Essential for nucleic acid interactions.
- Methylamino Group : Potentially affects receptor binding and biological activity.
- Acetate Moiety : May enhance solubility and stability in biological systems.
Biological Activity Overview
The biological activity of this compound can be attributed to its interactions with various biological targets, including enzymes and receptors. Key areas of interest include:
- Anticancer Activity : Preliminary studies suggest that derivatives of purines can exhibit cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : Interaction studies indicate potential binding with enzymes involved in metabolic pathways.
Understanding the mechanisms through which this compound exerts its effects is crucial for evaluating its therapeutic potential. Research indicates that:
- Binding Affinity : The compound shows promising binding affinities with specific receptors, which can lead to modulation of cellular pathways.
- Inhibition Studies : Inhibition assays reveal that this compound may act as an antagonist or inhibitor for certain enzymes, contributing to its anticancer properties .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique characteristics of this compound:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 6-Amino-9H-purine | Contains an amino group at position 6 | Lacks acetate and tert-butyl groups |
| 2-Amino-6-methylpurine | Methyl group at position 6 | Different substitution pattern affecting activity |
| N6-Methyladenosine | Methylated adenine derivative | Involved in RNA metabolism; different biological roles |
| Tert-butyl N-(6-chloro-9H-purin-2-yl)carbamate | Chlorinated derivative | Potentially different reactivity due to chlorine atom |
This table illustrates how the unique combination of functional groups in this compound may impart distinct biological properties not found in these similar compounds.
Case Studies and Research Findings
Recent studies have provided insights into the biological activities of this compound:
- Cytotoxicity Studies : In vitro studies have shown that derivatives similar to this compound exhibit significant growth inhibition against cancer cell lines such as MDA-MB-231 and HepG2. The IC50 values ranged from 2.43 to 14.65 μM, indicating potential efficacy as an anticancer agent .
- Mechanistic Studies : Further investigations revealed that certain analogues could induce apoptosis in cancer cells, enhancing caspase activity and causing morphological changes indicative of programmed cell death .
- Receptor Interaction : Studies focusing on receptor binding have demonstrated that the compound interacts with P2Y receptors, which are involved in platelet aggregation—a critical pathway in thrombosis .
Q & A
Q. What are the key synthetic strategies for preparing tert-butyl [6-(methylamino)-9H-purin-9-yl]acetate?
The synthesis typically involves:
- Protection of the purine amino group : The 6-methylamino group may require Boc (tert-butyloxycarbonyl) protection during synthesis to prevent undesired side reactions .
- Alkylation at the 9-position : Reaction of the purine base with tert-butyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) introduces the tert-butyl ester moiety .
- Deprotection : Acidic conditions (e.g., TFA) remove the Boc group while preserving the ester functionality .
Methodological Note : Monitor reaction progress via TLC or HPLC. Optimize solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) to enhance yield .
Q. How can the purity and identity of this compound be validated?
Use a combination of:
- NMR spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for methylamino protons at δ ~2.9 ppm and tert-butyl signals at δ ~1.4 ppm) .
- Mass spectrometry (ESI-MS) : Verify molecular weight (expected [M+H]⁺ ~308.3 g/mol for C₁₂H₁₇N₅O₂) .
- HPLC : Assess purity (>95%) using a C18 column with a water/acetonitrile gradient .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data during structural elucidation?
- Cross-validation : Compare experimental NMR data with computational predictions (DFT calculations) .
- X-ray crystallography : If crystalline, use SHELX programs (e.g., SHELXL) for refinement to resolve ambiguities in bond lengths or angles .
- Isotopic labeling : For ambiguous proton assignments, synthesize deuterated analogs (e.g., CD₃-labeled methylamino group) .
Q. What strategies optimize the introduction of the methylamino group at the 6-position?
- Selective alkylation : Use methylamine in a sealed tube at 100°C with catalytic Cu(I) to minimize competing reactions .
- Protection-dephprotection : Temporarily protect the purine N-9 position with a tetrahydropyranyl (THP) group during methylation to avoid side products .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 120°C) and improve regioselectivity .
Q. How can the compound’s stability under varying pH and temperature conditions be assessed?
- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 40°C for 72 hours, then quantify degradation via HPLC .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (expected >200°C for tert-butyl esters) .
- Light sensitivity : Expose to UV-Vis light (254 nm) and monitor photodegradation using UV spectroscopy .
Q. What biological activity assays are suitable for studying this compound?
- Enzyme inhibition assays : Test against adenosine deaminase or kinases using fluorescence-based substrates (e.g., ADP-Glo™ Kinase Assay) .
- Receptor binding studies : Use surface plasmon resonance (SPR) to measure affinity for adenosine A₁ receptors (Kd values in nM range) .
- Cellular uptake : Label with a fluorescent tag (e.g., BODIPY) and track intracellular localization via confocal microscopy .
Q. How can structure-activity relationship (SAR) studies be designed for analogs?
- Substituent variation : Synthesize derivatives with altered ester groups (e.g., ethyl instead of tert-butyl) or modified methylamino substituents .
- Pharmacophore modeling : Use Schrödinger’s Phase to identify critical hydrogen-bonding interactions with target proteins .
- In silico docking : Predict binding modes to adenosine receptors using AutoDock Vina .
Analytical and Technical Considerations
Q. What advanced analytical techniques are critical for characterizing intermediates?
- High-resolution mass spectrometry (HRMS) : Confirm exact mass (e.g., m/z 308.1352 for C₁₂H₁₇N₅O₂) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectral regions (e.g., purine ring protons) .
- X-ray powder diffraction (XRPD) : Differentiate polymorphs if crystallization conditions vary .
Q. How can reaction yields be improved in large-scale synthesis?
- Flow chemistry : Use continuous-flow reactors to maintain precise temperature control and reduce side reactions .
- Catalyst screening : Test Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for Suzuki-Miyaura coupling steps .
- Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
